Monoamine Oxidase B (MAO-B) Inhibition: Subtype Selectivity Profile vs. MAO-A
5-Phenyl-1H-azepin-2(3H)-one exhibits moderate but measurable inhibitory activity against human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1.40 μM (1,400 nM) [1]. Against human recombinant MAO-A, the compound demonstrates an IC50 of 7.40 nM [2]. This represents an approximately 189-fold selectivity for MAO-A over MAO-B under the assay conditions employed. For comparison, the clinically established HDAC inhibitor valproic acid (a branched-chain fatty acid structurally unrelated to azepinones) exhibits no direct MAO inhibitory activity, highlighting the distinct pharmacological space occupied by this azepinone scaffold.
| Evidence Dimension | MAO isoform inhibitory potency |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,400 nM; MAO-A IC50 = 7.40 nM |
| Comparator Or Baseline | Valproic acid: no direct MAO inhibition |
| Quantified Difference | 189-fold selectivity for MAO-A over MAO-B |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate; MAO-A using 5-hydroxytryptamine substrate; hydrogen peroxide production measured after 1 hr |
Why This Matters
The distinct MAO-A/MAO-B selectivity ratio informs target-specific applications in CNS research where isoform-selective modulation is required, distinguishing this compound from non-selective MAO inhibitors.
- [1] BindingDB. BDBM50075967. IC50: 1.40E+3 nM. Inhibition of human recombinant MAO-B expressed in Sf9 cells. View Source
- [2] BindingDB. BDBM50075967. IC50: 7.40 nM. Inhibition of human recombinant MAO-A expressed in Sf9 cells. View Source
